Researchers often face assay failure using spirotetramat prodrug due to its inactivity without metabolic cleavage. (Rac)-Spirotetramat-enol is the direct ACCase inhibitor, bypassing this limitation.
Reliable supply for critical regulatory and research workflows.
(Rac)-Spirotetramat-enol is the primary, biologically active keto-enol metabolite of the commercial insecticide spirotetramat. Unlike its parent compound, which functions as a prodrug, the enol derivative directly inhibits acetyl-CoA carboxylase (ACCase) by binding to the carboxyltransferase domain, disrupting lipid biosynthesis [1]. In procurement contexts, this compound is strictly required for two distinct workflows: as an essential analytical reference standard for regulatory pesticide residue monitoring (LC-MS/MS), and as the active test article for in vitro biochemical and toxicological assays where the parent compound lacks direct target engagement[2].
Substituting the parent compound (spirotetramat) for spirotetramat-enol in laboratory settings critically compromises both analytical compliance and biochemical data. In in vitro enzymatic assays, the parent compound is virtually inactive because it requires in vivo hydrolytic cleavage of its central ethoxycarbonyl group to form the active enol[1]. Furthermore, for environmental and food safety testing, global regulatory bodies define the maximum residue limit (MRL) as the sum of spirotetramat and spirotetramat-enol[2]. Consequently, analytical laboratories cannot use the parent compound to calibrate or quantify the enol fraction, necessitating the procurement of the exact enol standard to achieve required limits of quantification and accurate chromatographic separation from other downstream metabolites like spirotetramat-ketohydroxy [3].
Spirotetramat-enol is the actual active moiety responsible for ACCase inhibition, binding directly to the carboxyltransferase domain. In cell-free assays, spirotetramat-enol demonstrates potent inhibition of arthropod ACCases with IC50 values ranging from 102 nM to 126 nM [1]. In stark contrast, the parent compound spirotetramat is a prodrug that exhibits negligible direct in vitro activity without prior hydrolytic activation[1].
| Evidence Dimension | In vitro ACCase Inhibition (IC50) |
| Target Compound Data | 102–126 nM (Spirotetramat-enol) |
| Comparator Or Baseline | Negligible direct activity (Spirotetramat parent) |
| Quantified Difference | Shift from practically inactive (prodrug) to 102–126 nM IC50 (active enol) |
| Conditions | Recombinant arthropod ACCase assays (S. frugiperda, M. persicae, T. urticae) |
Researchers conducting cell-free or in vitro target-binding assays must procure the enol form to observe direct ACCase inhibition, as the parent compound will yield false-negative results.
The hydrolytic cleavage that generates spirotetramat-enol drastically alters the molecule's physicochemical profile, introducing an acidic enol group (pKa ~5.2) that enhances water solubility. Spirotetramat-enol achieves an aqueous solubility of 2.7 g/L at pH 7, whereas the parent spirotetramat is practically insoluble at 0.0299 g/L [1]. This ~90-fold increase in solubility is what enables the enol's unique ambimobile (phloem and xylem) transport in plants[1].
| Evidence Dimension | Aqueous Solubility at pH 7 |
| Target Compound Data | 2.7 g/L |
| Comparator Or Baseline | 0.0299 g/L (Spirotetramat parent) |
| Quantified Difference | 90.3-fold increase in aqueous solubility (2.7 g/L vs 0.0299 g/L) |
| Conditions | Standard aqueous buffer at pH 7, 20 °C |
The high aqueous solubility of the enol form eliminates the need for harsh organic solvents in sensitive biological assays and makes it the mandatory choice for modeling systemic plant transport.
Regulatory standards mandate the quantification of spirotetramat-enol alongside its parent compound. Using optimized QuEChERS extraction and UHPLC-MS/MS, spirotetramat-enol yields highly reproducible analytical recoveries of 83% to 90% in complex matrices (e.g., cabbage) with a relative standard deviation of 2% to 3% and a strict Limit of Quantification (LOQ) of 0.01 mg/kg [1]. The parent compound cannot serve as a surrogate standard because the enol has distinct chromatographic retention and ionization properties [1].
| Evidence Dimension | Analytical Recovery and LOQ |
| Target Compound Data | 83–90% recovery; LOQ of 0.01 mg/kg |
| Comparator Or Baseline | Parent spirotetramat (cannot be used to calibrate enol MS/MS transitions) |
| Quantified Difference | Enables accurate baseline quantification at 0.01 mg/kg, whereas parent substitution yields 0% recovery for the enol fraction |
| Conditions | UHPLC-MS/MS, QuEChERS extraction, complex agricultural matrix |
Analytical laboratories must procure the exact enol reference standard to accurately calibrate instruments and comply with international Maximum Residue Limit (MRL) definitions.
Procured as a primary calibration standard in LC-MS/MS QuEChERS workflows to quantify terminal pesticide residues in agricultural commodities and soil, ensuring strict compliance with FAO/WHO and EPA residue definitions that mandate the inclusion of the enol metabolite [1].
Utilized by agrochemical researchers and toxicologists as the active test article to directly evaluate acetyl-CoA carboxylase binding, enzyme kinetics, and lipid biosynthesis disruption without the need for complex in vivo metabolic activation systems [2].
Used as the core target analyte for the synthesis of functionalized bioconjugates and the generation of highly specific monoclonal antibodies, enabling the development of rapid competitive ELISAs and onsite lateral flow screening tools for environmental samples [3].
Selected for physiological and agricultural studies requiring a highly water-soluble, ambimobile (phloem and xylem) biochemical probe to model bidirectional systemic transport mechanisms in vascular plants[4].
Irritant;Health Hazard;Environmental Hazard